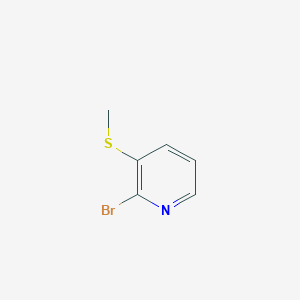

2-Bromo-3-(methylthio)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

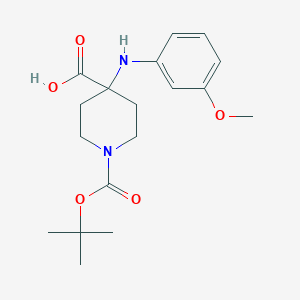

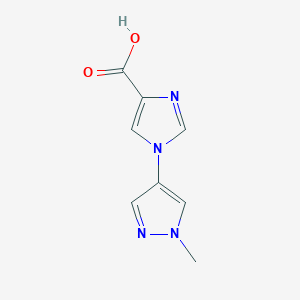

2-Bromo-3-(methylthio)pyridine is a chemical compound with the molecular formula C6H6BrNS . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Synthesis Analysis

The synthesis of this compound involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of this compound has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

This compound is a light yellow crystalline solid . It has a molecular weight of 204.09 , a boiling point of 218-219°C , and a refractive index of 1.568 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Applications

2-Bromo-3-(methylthio)pyridine and its derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, the ketone formed from this compound has been extensively used in bromination reactions under different conditions to produce substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide, showcasing its utility in the formation of complex molecular structures (Zav’yalova, Zubarev, & Shestopalov, 2009). Moreover, the compound is employed as a key precursor in the regiocontrolled synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, highlighting its versatility in constructing advanced heterocyclic frameworks (Begouin, Peixoto, & Queiroz, 2013).

Quantum Mechanical Investigations and Biological Activities

Quantum mechanical investigations using Density Functional Theory (DFT) have been applied to study the molecular properties of this compound derivatives. These studies aid in understanding the reactivity indices and potential applications of these compounds in various fields, such as chiral dopants for liquid crystals. Additionally, some derivatives have shown significant biological activities, including anti-thrombolytic and biofilm inhibition properties, underlining their potential in therapeutic applications (Ahmad et al., 2017).

Advanced Material Applications

This compound is integral in the synthesis of materials with potential applications in advanced technologies. For instance, the compound has been used to synthesize pyridinium azomethine ylides with dicyanopyrazine groups. These compounds exhibit unique halochromism, making them suitable for applications in materials that respond to external stimuli (Jung & Jaung, 2005).

Catalysis and Synthesis Enhancement

This compound has also been employed in copper-mediated aerobic oxidative synthesis processes, highlighting its role in facilitating complex chemical reactions and syntheses, such as the formation of 3-bromo-imidazo[1,2-a]pyridines, which are crucial intermediates in various chemical syntheses (Zhou et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-3-(methylthio)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is crucial in the field of organic chemistry for the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and functional group tolerant, contributing to the broad application of SM coupling . .

Eigenschaften

IUPAC Name |

2-bromo-3-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUBYPZLIZYQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)